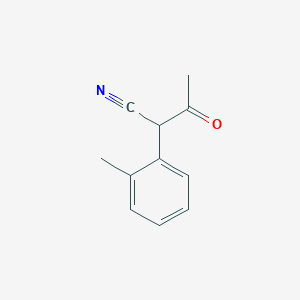
2-(2-Methylphenyl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-3-oxobutanenitrile is an organic compound with the molecular formula C11H11NO It is characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a 2-methylphenyl group and a ketone group (-CO)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-3-oxobutanenitrile typically involves the reaction of 2-methylbenzyl cyanide with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(2-Methylphenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-3-oxobutanenitrile involves its interaction with biological molecules through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo keto-enol tautomerism, influencing its reactivity. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2-(2-Methylphenyl)-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-(2-Methylphenyl)-3-oxobutanamide: Similar structure but with an amide group instead of a nitrile.
2-(2-Methylphenyl)-3-oxobutanol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness: 2-(2-Methylphenyl)-3-oxobutanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11(7-12)9(2)13/h3-6,11H,1-2H3 |
InChI Key |
VCCNOAFOXWPURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


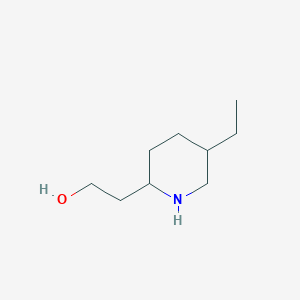
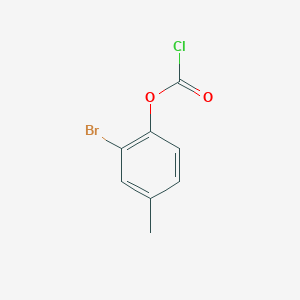
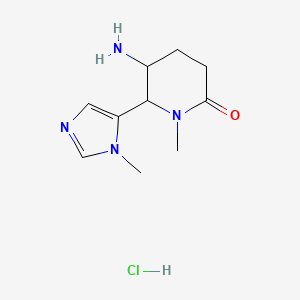
amine](/img/structure/B13249243.png)
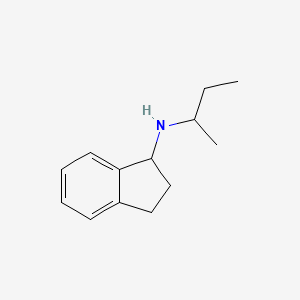


![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
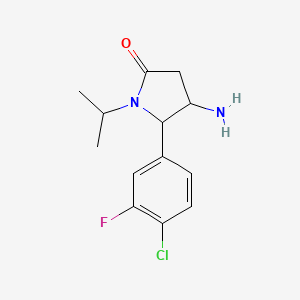
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13249292.png)
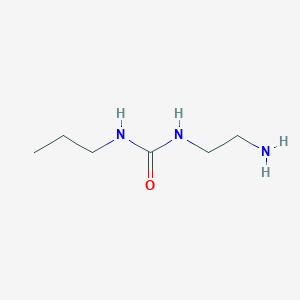
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
![4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249315.png)
